4-(aminomethyl)-N-isopropyl-N-methylbenzamide
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Overview
Description
4-(aminomethyl)-N-isopropyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminomethyl group attached to the benzene ring and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-isopropyl-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-formylbenzoic acid.
Reduction: The formyl group is reduced to an aminomethyl group using sodium borohydride in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-isopropyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
4-(aminomethyl)-N-isopropyl-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential tyrosine kinase inhibitor, showing promise in anticancer research.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-isopropyl-N-methylbenzamide involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzoic acid: Similar structure but lacks the isopropyl and methyl groups on the amide nitrogen.
N-isopropyl-N-methylbenzamide: Similar structure but lacks the aminomethyl group.
4-(aminomethyl)-N-methylbenzamide: Similar structure but lacks the isopropyl group.
Uniqueness
4-(aminomethyl)-N-isopropyl-N-methylbenzamide is unique due to the presence of both the aminomethyl group and the N-isopropyl-N-methylamide moiety. This combination enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(aminomethyl)-N-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11/h4-7,9H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINROHPPTHQGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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